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Compound of Interest

Methyl 3-(1-amino-2-
Compound Name:
hydroxyethyl)benzoate

Cat. No.: B12112410

Get Quote

Subject: Methyl 3-(1-amino-2-hydroxyethyl)benzoate
Hydrochloride
Introduction & Compound Profile

Chemical Identity

CAS 373648-81-8 refers to Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, a
functionalized phenylethanolamine derivative.[1][2][3] It serves as a high-value intermediate

\

(HVI) in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting
adrenergic receptors (e.g.,

-agonists like Mirabegron analogs) or acting as chiral synthons for complex heterocycles.[1]
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Specification

Chemical Name

Methyl 3-(1-amino-2-hydroxyethyl)benzoate

hydrochloride
Molecular Formula (HCI Salt)
Molecular Weight 231.68 g/mol

Free Base MW

195.22 g/mol (

)
m-substituted benzoate with a
Structure
-amino alcohol side chain
. Soluble in Water, Methanol, DMSO; Sparingly
Solubility ] o
soluble in Acetonitrile
pKa (Calc) ~8.5 (Amine), ~13.5 (Hydroxyl)

Critical Quality Attributes (CQAS)

For drug development, the purity of this intermediate directly impacts the enantiomeric excess

(ee) and impurity profile of the final API.[1]

« Enantiomeric Purity: While CAS 373648-81-8 is often supplied as a racemate or specific

enantiomer (e.g., R-isomer CAS 1391515-70-0), analytical methods must be capable of

chiral resolution.[1]

o Salt Stoichiometry: Verification of the mono-hydrochloride form is essential to ensure

accurate molar dosing in synthesis.[1]

Handling & Stability Protocols

Storage and Reconstitution

» Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen). The compound is

hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester.[1]
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e Reconstitution:

o

Primary Solvent: Methanol (LC-MS Grade).[1]

[¢]

Stock Concentration: 1.0 mg/mL.

[¢]

Procedure: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL
Methanol, sonicate for 2 minutes, and dilute to volume.

o

Stability: Stock solutions are stable for 7 days at 4°C.

Degradation Pathways

The primary degradation risks are ester hydrolysis (forming the carboxylic acid) and oxidation
of the amine.[1]

Acid Impurity

+ H20/pH > 8 (Ester Hydrolysis)

Methyl 3-(1-amino-2-hydroxyethyl)benzoate + 02 / Light
(Intact Standard) .
High Conc. / Heat

N-Oxide / Imine
(Oxidative Degradation)

L

Amide Dimer
(Self-Condensation)

Click to download full resolution via product page

Figure 1: Potential degradation pathways for CAS 373648-81-8.[1] High pH promotes ester
hydrolysis; oxidative conditions affect the amine.[1]

Analytical Method Development (HPLC-UV-MS)

This protocol utilizes a Reversed-Phase (RP-HPLC) method with ion-pairing conditions to
retain the polar amine and resolve potential hydrolysis products.[1]

Chromatographic Conditions
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Parameter Setting Rationale
C18 (e.g., Agilent Zorbax Provides hydrophobic retention
Column Eclipse Plus), 150 x 4.6 mm, for the benzoate core while

3.5um

tolerating acidic pH.[1]

Mobile Phase A

0.1% Trifluoroacetic Acid (TFA)
in Water

TFA acts as an ion-pairing
agent, sharpening the amine
peak.[1]

Mobile Phase B

0.1% TFA in Acetonitrile

Promotes elution of the

hydrophobic benzoate moiety.

[1]

Standard flow for 4.6 mm ID

Flow Rate 1.0 mL/min
columns.[1]
Ensures reproducible retention
Column Temp 30°C )
times.[1]
Injection Vol 5.0 uL Prevents column overload.[1]
235 nm targets the benzoate
) UV @ 235 nm (Primary), 210
Detection

nm (Secondary)

transition; 210 nm detects non-

chromophoric impurities.[1]

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
Isocratic Hold (Polar
2.0 95 5 N
Impurities)
15.0 40 60 Linear Gradient
18.0 5 95 Wash
20.0 95 5 Re-equilibration
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Mass Spectrometry (MS) Settings

For identification and trace impurity analysis, couple the LC to a Single Quadrupole or Q-TOF
MS.[1]

« lonization: Electrospray lonization (ESI), Positive Mode.[1]
e Target lon:
m/z.[1]
e Fragment lons:
o m/z (Loss of
/ Water).[1]
o m/z (Loss of

/ Methanol).[1]

o m/z (Benzoyl cation core).[1]

Experimental Workflow: Purity Assessment

This workflow validates the purity of the incoming raw material before use in synthesis.[1]
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Sample Preparation

(2 mg/mL in MeOH)

System Suitability Test
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Figure 2: Quality Control workflow for CAS 373648-81-8.

System Suitability Criteria

Before analyzing samples, ensure the system meets these requirements:
¢ Retention Time %RSD: < 1.0% (n=5).

¢ Peak Area %RSD: < 1.0% (n=5).
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» Tailing Factor: 0.8 — 1.5 (TFAis critical here to prevent tailing).[1]

e Theoretical Plates: > 5000.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

] ] ) Increase TFA concentration to
- Interaction of amine with
Peak Tailing (>1.5) ) 0.1% or use a "Base
silanols.[1] )
Deactivated" column.[1]

Dissolve sample in initial

mobile phase (95:5

Split Peaks Sample solvent mismatch. )
Water:ACN) instead of 100%
MeOH.
) Add a needle wash step with
Ghost Peaks Carryover from previous run.[1]

50:50 Water:MeOH.

o Ensure TFA is fresh; volatile
. . pH fluctuation in agueous _ _
Retention Shift acids can evaporate over time.
phase.[1] o
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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